2-Nitrocinnamic acid

Antifungal Candida albicans MIC determination

2-Nitrocinnamic acid (o-nitrocinnamic acid, CAS 612-41-9) is the scientifically correct ortho-nitro isomer for studies demanding controlled electronic effects with minimal genotoxic liability — demonstrated ~100-fold lower mutagenic potency than para-nitro analogs. Its well-characterized pKa (4.15) and logP (2.22) ensure reproducible physicochemical profiling. Serves as the core scaffold for synthesizing antifungal 2-nitrocinnamate esters (MIC 390.99–781.98 µM vs. Candida). Knoevenagel synthesis yields ~8% advantage over Perkin; esterification yields span 25–98%. Substitution with unsubstituted cinnamic acid or meta/para isomers is scientifically invalid for SAR integrity.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 612-41-9
Cat. No. B146052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrocinnamic acid
CAS612-41-9
Synonyms3-(2-Nitrophenzl)-2-propenoic acid
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+
InChIKeyBBQDLDVSEDAYAA-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 2.5 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrocinnamic Acid (CAS 612-41-9) for Antimicrobial Scaffold Development: Procurement-Grade Specifications


2-Nitrocinnamic acid (o-nitrocinnamic acid, CAS 612-41-9) is a nitro-substituted derivative of cinnamic acid bearing an ortho-nitro group on the phenyl ring [1]. This electron-withdrawing substitution fundamentally alters the compound's physicochemical properties relative to the parent cinnamic acid, yielding a pKa of 4.15 at 25°C, aqueous insolubility, and solubility in organic solvents such as ethanol and acetone . As a precursor, 2-nitrocinnamic acid serves as the foundational scaffold for synthesizing 2-nitrocinnamate esters and amides with documented antifungal and antimicrobial activities [2].

Why Generic Cinnamic Acid Substitution Fails: Critical Differentiation for 2-Nitrocinnamic Acid


In procurement for synthetic or biological applications, substituting 2-nitrocinnamic acid with unsubstituted cinnamic acid or alternative positional isomers (3-nitro, 4-nitro) is scientifically invalid. The ortho-nitro group confers distinct electronic effects that govern both synthetic accessibility and biological activity. Esterification yields of 2-nitrocinnamic acid derivatives range broadly from 25% to 98% depending on the alcohol and reaction conditions [1], reflecting the steric and electronic influence of the ortho substituent that cannot be replicated by meta- or para-nitro isomers. Furthermore, the position of the nitro group dictates the genotoxic profile, with p-nitro congeners exhibiting approximately two orders of magnitude higher genotoxicity than the ortho and meta isomers [2]. The evidence below quantifies these differentiation dimensions against relevant comparators.

Quantitative Differentiation Evidence for 2-Nitrocinnamic Acid: Comparator-Based Performance Data


Antifungal Activity: Isopropyl 2-Nitrocinnamate Derivative Demonstrates Defined MIC Against Candida spp.

The isopropyl ester of 2-nitrocinnamic acid (isopropyl 2-nitrocinnamate, compound 4) exhibited antifungal activity against multiple Candida strains with a minimum inhibitory concentration (MIC) of 513.52 µM, representing the most potent derivative among fourteen synthesized 2-nitrocinnamates [1]. In the same study, perillyl 2-nitrocinnamate (compound 14) showed MIC values ranging from 390.99 to 781.98 µM. Unsubstituted cinnamic acid served as the baseline comparator, with its esters generally requiring higher concentrations for equivalent inhibition or showing no activity at the tested concentrations [1].

Antifungal Candida albicans MIC determination

Genotoxicity Profile: Ortho-Nitro Substitution Reduces Mutagenic Potency by Two Orders of Magnitude Relative to Para Isomer

In bacterial mutagenicity assays (Ames test and SOS chromotest), the genotoxicity of nitrocinnamic acid derivatives is strongly dependent on the position of the nitro substituent on the phenyl ring. The p-nitro (4-nitro) compounds exhibited genotoxic potency approximately two orders of magnitude (100-fold) higher than that of the ortho (2-nitro) and meta (3-nitro) congeners [1]. This quantitative difference was consistently observed across Salmonella typhimurium strains TA100 and TA98, with and without S9 metabolic activation.

Genotoxicity Mutagenicity SAR safety

Physicochemical Differentiation: pKa and Aqueous Solubility Distinguish 2-Nitrocinnamic Acid from Unsubstituted Cinnamic Acid

2-Nitrocinnamic acid exhibits a pKa of 4.15 at 25°C, reflecting the electron-withdrawing effect of the ortho-nitro group which increases acidity relative to unsubstituted cinnamic acid (pKa ≈ 4.44) [1]. The compound is insoluble in water but soluble in organic solvents including ethanol and acetone [2]. Aqueous solubility at pH 7.4 has been measured at >29 µg/mL . The logP value of 2.22 indicates enhanced lipophilicity compared to unsubstituted cinnamic acid (logP ≈ 1.8), which may influence membrane permeability in biological assays .

Physicochemical properties pKa Solubility

Synthetic Versatility: Esterification Yields Range from 25% to 98% for 2-Nitrocinnamic Acid Derivatives

The synthesis of fourteen alkyl and aryl esters from trans-2-nitrocinnamic acid via Fischer esterification, nucleophilic substitution with halides, and Mitsunobu reaction achieved yields ranging from 25% to 98% [1]. Nine of these esters were unprecedented in the literature at the time of publication. As a representative example, methyl 2-nitrocinnamate was synthesized from 2-nitrocinnamic acid with methanol and concentrated H₂SO₄ at room temperature, achieving 99% yield . In contrast, Knoevenagel condensation yields for synthesizing the core 2-nitrocinnamic acid scaffold are approximately 8% higher than those achieved via Perkin reaction [2].

Synthetic chemistry Esterification Yield optimization

High-Value Research and Industrial Applications for 2-Nitrocinnamic Acid (CAS 612-41-9)


Antifungal Drug Discovery: Synthesis of 2-Nitrocinnamate Esters as Lead Compounds

2-Nitrocinnamic acid serves as the core scaffold for synthesizing a library of 2-nitrocinnamate esters with defined antifungal activity against Candida species. Researchers can procure the acid for in-house esterification to generate isopropyl 2-nitrocinnamate (MIC = 513.52 µM) and perillyl 2-nitrocinnamate (MIC = 390.99–781.98 µM) for further structure-activity relationship (SAR) optimization [1].

Genotoxicity Studies: Ortho-Selective Scaffold for Reduced Mutagenic Background

In studies requiring nitroaromatic compounds with minimal confounding genotoxicity, 2-nitrocinnamic acid is the preferred positional isomer. The ortho-nitro substitution confers approximately 100-fold lower mutagenic potency in bacterial assays compared to the para-nitro analog, making it suitable for experiments where the nitro group's electronic effects are required but mutagenicity must be controlled [1].

Synthetic Methodology Development: Optimized Esterification and Knoevenagel Condensation

The well-characterized synthetic routes for 2-nitrocinnamic acid and its derivatives (esterification yields: 25–98%; Knoevenagel yield advantage: ~8% over Perkin) provide a reliable platform for developing and benchmarking new synthetic methodologies, particularly for nitro-substituted α,β-unsaturated carboxylic acids [1][2].

Physicochemical Property Studies: pKa and Lipophilicity Benchmarking

With a measured pKa of 4.15 at 25°C and logP of 2.22, 2-nitrocinnamic acid provides a defined reference compound for studying the effect of ortho-nitro substitution on acidity, lipophilicity, and aqueous solubility in cinnamic acid derivatives [1].

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